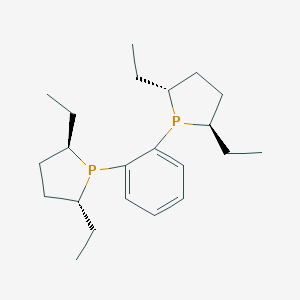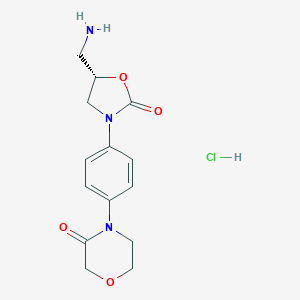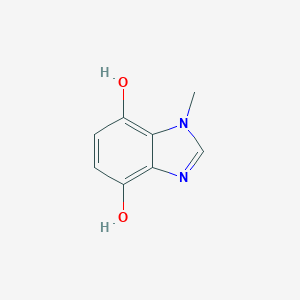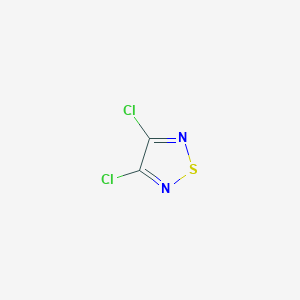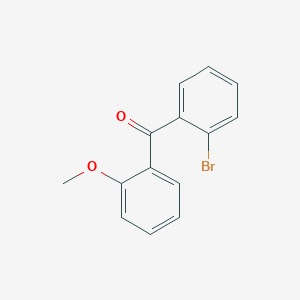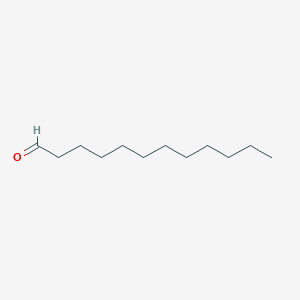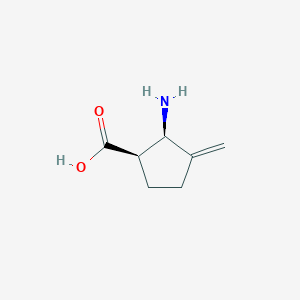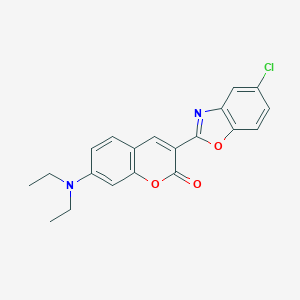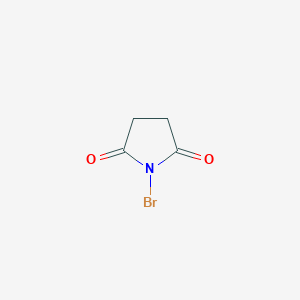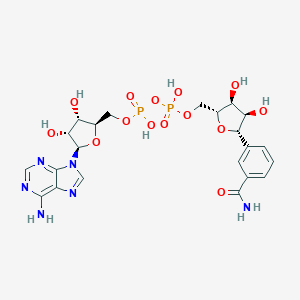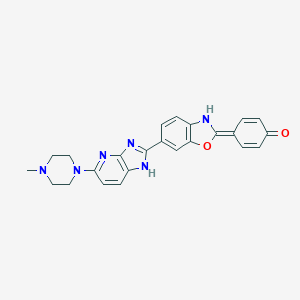
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is commonly referred to as MPIP or MPIP-OH and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
MPIP-OH acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MPIP-OH can disrupt various cellular pathways and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MPIP-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. In addition, MPIP-OH has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPIP-OH has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. However, MPIP-OH also has limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on MPIP-OH. One area of interest is the development of MPIP-OH analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the study of MPIP-OH in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to explore the potential applications of MPIP-OH in neuroscience and infectious diseases.
Métodos De Síntesis
The synthesis of MPIP-OH involves the reaction of 2-(2-aminobenzoxazol-5-yl)-5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine with phenol in the presence of a catalyst. This process yields MPIP-OH as a white crystalline solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
MPIP-OH has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, MPIP-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MPIP-OH has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, MPIP-OH has been shown to have antiviral and antibacterial properties.
Propiedades
Número CAS |
126898-32-6 |
|---|---|
Nombre del producto |
4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol |
Fórmula molecular |
C24H22N6O2 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
4-[6-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1,3-benzoxazol-2-yl]phenol |
InChI |
InChI=1S/C24H22N6O2/c1-29-10-12-30(13-11-29)21-9-8-19-23(27-21)28-22(25-19)16-4-7-18-20(14-16)32-24(26-18)15-2-5-17(31)6-3-15/h2-9,14,31H,10-13H2,1H3,(H,25,27,28) |
Clave InChI |
FGAQBVDXWVFLKM-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5 |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)N=C(O5)C6=CC=C(C=C6)O |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5 |
Sinónimos |
4-(5-(5-(4-methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



